Methyl 4-bromo-6-methoxypicolinate
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Overview
Description
Methyl 4-bromo-6-methoxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol It is a derivative of picolinic acid and features a bromine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
The synthesis of Methyl 4-bromo-6-methoxypicolinate typically involves the bromination of 6-methoxypicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-bromo-6-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, such as in Suzuki-Miyaura coupling reactions using palladium catalysts.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-6-methoxypicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-methoxypicolinate largely depends on its derivatives and the specific applicationsThe bromine atom and methoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Methyl 4-bromo-6-methoxypicolinate can be compared with other similar compounds, such as:
Methyl 6-bromo-4-methoxypicolinate: Similar structure but with different positions of the bromine and methoxy groups.
Methyl 6-bromo-3-methoxypicolinate: Another isomer with the bromine and methoxy groups at different positions.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the positional differences of the substituents on the pyridine ring.
Properties
IUPAC Name |
methyl 4-bromo-6-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWIADLBEITCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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